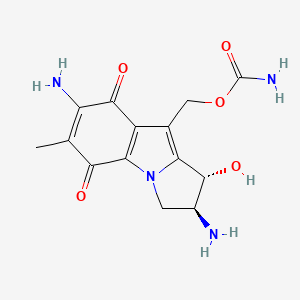
trans-1-Hydroxy-2,7-diamino Mitosene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1-Hydroxy-2,7-diamino Mitosene is a complex organic compound with a unique structure. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound’s molecular formula is C14H16N4O4, and it is recognized for its distinctive pyrroloindole core structure.
Preparation Methods
The synthesis of trans-1-Hydroxy-2,7-diamino Mitosene involves multiple steps. The synthetic routes typically include the formation of the pyrroloindole core, followed by the introduction of various functional groups. Reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Chemical Reactions Analysis
trans-1-Hydroxy-2,7-diamino Mitosene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of quinone derivatives, while reduction reactions may yield amine derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications, such as in the development of new drugs. In industry, it is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of trans-1-Hydroxy-2,7-diamino Mitosene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
trans-1-Hydroxy-2,7-diamino Mitosene can be compared with other similar compounds, such as other pyrroloindole derivatives. These compounds share a similar core structure but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
References
Properties
CAS No. |
78655-52-4 |
|---|---|
Molecular Formula |
C14H16N4O5 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
[(2S,3R)-2,6-diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate |
InChI |
InChI=1S/C14H16N4O5/c1-4-8(16)13(21)7-5(3-23-14(17)22)9-12(20)6(15)2-18(9)10(7)11(4)19/h6,12,20H,2-3,15-16H2,1H3,(H2,17,22)/t6-,12+/m0/s1 |
InChI Key |
XNHZZRIKMUCTHU-PWCHPLFNSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC(C(C3=C2COC(=O)N)O)N)N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@@H]([C@H](C3=C2COC(=O)N)O)N)N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC(C(C3=C2COC(=O)N)O)N)N |
Synonyms |
1-hydroxy-2,7-diaminomitosene 1-hydroxy-2,7-diaminomitosene, (1R-cis)-isomer 1-hydroxy-2,7-diaminomitosene, (1S-trans)-isomer 1-hydroxy-2,7-diaminomitosene, (cis)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















